molecular formula C11H9Cl2NS B3125944 2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole CAS No. 329977-17-5

2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole

Cat. No.: B3125944
CAS No.: 329977-17-5
M. Wt: 258.2 g/mol
InChI Key: SHFLMENQKNGVOA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole is a thiazole-based heterocyclic compound featuring a 4-chlorophenyl group at position 2, a chloromethyl substituent at position 4, and a methyl group at position 3. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFLMENQKNGVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thioamide and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, resulting in the modification of its functional groups.

    Cyclization Reactions: The thiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the chloromethyl group with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as conductive polymers or photoactive compounds.

    Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its potential effects on cellular processes and its utility in biotechnology.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but the compound’s ability to interact with specific proteins or nucleic acids is often a key factor in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Thiazole derivatives with modifications in aryl substituents, halogenation patterns, and functional groups exhibit distinct physicochemical and biological behaviors. Below is a comparative analysis of key analogs:

Compound Name Structural Features Key Findings Reference
Target Compound Thiazole with ClPh, ClCH2, Me N/A (structural basis for comparison) -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)...) Thiazole with ClPh, FPh, triazolyl groups Isostructural with halogen-dependent crystal packing; high synthetic yield
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole Thiazole with CF3Ph, ClCH2, Me Higher molecular weight (291.72 g/mol) due to CF3 group; used in material science
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole Oxazole analog (O vs. S) Similar substituents but reduced stability due to oxazole’s lower aromaticity
  • Halogen Effects : Replacing chlorine with fluorine (e.g., in compounds 4 and 5 from ) preserves molecular conformation but alters crystal packing due to differences in van der Waals radii and polarizability .
  • Heterocycle Core : The oxazole analog () exhibits reduced thermal stability compared to thiazoles, as sulfur’s larger atomic size enhances aromatic stabilization in thiazoles .
Antiviral Activity
  • Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate (): Demonstrates potent activity against yellow fever virus (IC50 < 1 µM). The dibromomethyl group enhances metabolic stability, while the 4-chlorophenyl moiety aids target binding. Chloromethyl substituents in the target compound may offer similar advantages for antiviral design .
Cardiovascular Activity
  • SMVA-10 (): A 4-(4-chlorophenyl)thiazole acetic acid derivative reduces vascular tension in the presence of acetylcholine. The chlorophenyl group likely enhances receptor affinity, a feature shared with the target compound .
  • Compound 23 (): A quinazolinone-thiazole hybrid exhibits α1-adrenergic blocking activity, suggesting thiazole derivatives with chlorophenyl groups can modulate cardiovascular pathways .
Antioxidant and Enzyme Inhibition
  • 4-(3-(2-(Benzylthio)...thiazol-2-yl)pyrazol-5-yl)-N,N-dimethylbenzolamine (): Displays superoxide inhibition (IC50 = 6.2 µM), comparable to ascorbic acid. Chloromethyl groups in thiazoles may similarly stabilize radical intermediates .
Antitumor and Antinociceptive Activity
  • The 4-chlorophenyl and methyl groups in the target compound suggest analogous mechanisms .
  • B50 (): A pyrazolyl-thiazole derivative with trichloromethyl and bromophenyl groups exhibits antinociceptive activity, highlighting the role of halogenated aryl groups in CNS drug design .

Substituent Impact on Bioactivity

  • Chlorophenyl Group : Enhances lipophilicity and π-π stacking in biological targets (e.g., antiviral and antitumor activities in and ).
  • Chloromethyl Group : Increases electrophilicity, enabling covalent binding or further derivatization (e.g., metabolic stability in ).
  • Methyl Group : Improves steric hindrance and metabolic resistance, as seen in cardiovascular agents ().

Biological Activity

2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole is a thiazole derivative characterized by its unique structure that includes a thiazole ring, a chlorophenyl group, and a chloromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural science, due to its potential biological activities.

The molecular formula of this compound is C10H8Cl2N2S. Its structure contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC10H8Cl2N2S
Molecular Weight249.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research Findings

  • Medicinal Chemistry Applications : The compound is being explored as a potential pharmacophore for developing new drugs, particularly as an inhibitor for specific enzymes involved in cancer progression and other diseases. Its structural features allow it to be modified for enhanced biological activity.
  • Agricultural Applications : Due to its biological activity against pests, this compound may be utilized in the formulation of pesticides or herbicides. Its effectiveness against various agricultural pests makes it a candidate for further research in agrochemicals.
  • Case Studies :
    • In one study, thiazole derivatives similar to this compound demonstrated significant anti-inflammatory properties, suggesting that modifications of the thiazole core can lead to compounds with therapeutic potential against inflammatory diseases .
    • Another investigation highlighted the compound's potential as an anticancer agent, where thiazole derivatives were shown to inhibit cell proliferation in cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring and substituents significantly influence the biological activity of these compounds. For example, variations in the chloromethyl and chlorophenyl groups can enhance or diminish the inhibitory effects on targeted enzymes .

Summary of Biological Activities

Activity TypeObservations
AnticancerPotential inhibition of cell proliferation in cancer cells
Anti-inflammatorySignificant reduction in inflammation markers
Agricultural PesticideEffective against various agricultural pests

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-4-(chloromethyl)-5-methylthiazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α-chloromethyl ketones. Key steps include:

  • Thiazole ring formation : Reacting 4-chlorophenyl-substituted thiourea with 2-chloroacetoacetate derivatives under reflux in ethanol (60–80°C), yielding the thiazole core .
  • Chloromethyl functionalization : Introducing the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂SO₂Cl) in dichloromethane at 0–5°C to avoid side reactions .
    Optimization : Yields improve with slow addition of reagents, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate). Typical yields range from 55% to 75% .

Q. What spectroscopic techniques are critical for characterizing this compound?

A combination of NMR , IR , and HRMS is essential:

  • ¹H/¹³C NMR : Identifies substituents (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; methyl groups at δ 2.4–2.6 ppm) .
  • IR : Confirms C-Cl (725–750 cm⁻¹) and thiazole ring vibrations (1520–1560 cm⁻¹) .
  • HRMS : Validates molecular weight (C₁₁H₁₀Cl₂NS: calculated 274.99; observed 274.98) .
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles (e.g., C-Cl bond: ~1.74 Å) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

In silico methods include:

  • Docking studies : Using AutoDock Vina to simulate binding to targets (e.g., Leishmania major trypanothione reductase) .
  • ADMET prediction : SwissADME assesses bioavailability (e.g., logP ~3.2, indicating moderate lipophilicity) .
    Key findings : The chlorophenyl group enhances hydrophobic interactions, while the chloromethyl group may improve membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies:

  • Purity validation : HPLC (>95% purity) to exclude byproducts (e.g., dechlorinated analogs) .
  • Dose-response standardization : IC₅₀ values should be normalized to cell viability assays (MTT/XTT) .
  • Structural analogs : Compare with 5-methylthiazole derivatives lacking chloromethyl groups to isolate functional group contributions .

Q. How do solvent and catalyst choices affect regioselectivity in derivatization?

  • Nucleophilic substitution : Use polar aprotic solvents (DMF, DMSO) with K₂CO₃ to promote SN2 reactions at the chloromethyl site .
  • Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃) modify the 4-chlorophenyl group but require anhydrous conditions .
    Example : Substituting chloromethyl with -SH groups achieves >80% yield in DMF at 100°C .

Structural and Mechanistic Insights

Q. What intermolecular interactions stabilize its crystal structure?

X-ray data reveal:

  • π-π stacking : Between 4-chlorophenyl rings (distance: ~3.5 Å) .
  • Halogen bonding : C-Cl⋯N interactions (2.9–3.1 Å) with neighboring thiazole nitrogen .
  • Van der Waals forces : Methyl groups contribute to packing efficiency .

Q. How does the chloromethyl group influence reactivity compared to methylthiazole analogs?

The chloromethyl group:

  • Increases electrophilicity , enabling nucleophilic substitutions (e.g., with amines or thiols) .
  • Enhances bioactivity : Derivatives show 2–3× higher anti-parasitic activity than non-chlorinated analogs (IC₅₀: 12 µM vs. 28 µM in Leishmania assays) .

Safety and Handling

Q. What precautions are critical during synthesis?

  • Ventilation : Use fume hoods to avoid inhalation of HCl gas (generated during chloromethylation) .
  • Waste disposal : Chlorinated byproducts require neutralization (NaHCO₃) before disposal .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

Methodological Recommendations

  • Crystallization : Use slow evaporation of ethanol/chloroform mixtures (1:3) for X-ray-quality crystals .
  • Troubleshooting low yields : Screen alternative chloromethylating agents (e.g., ClCH₂Imidazole) or employ microwave-assisted synthesis (30 min, 100°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole
Reactant of Route 2
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2-(4-Chlorophenyl)-4-(chloromethyl)-5-methylthiazole

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